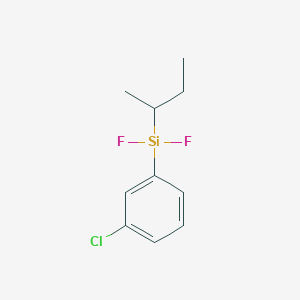
(Butan-2-yl)(3-chlorophenyl)difluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)(3-chlorophenyl)difluorosilane is an organosilicon compound characterized by the presence of a butan-2-yl group, a 3-chlorophenyl group, and two fluorine atoms attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(3-chlorophenyl)difluorosilane typically involves the reaction of 3-chlorophenylsilane with butan-2-yl fluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions and minimize the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(Butan-2-yl)(3-chlorophenyl)difluorosilane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield (Butan-2-yl)(3-chlorophenyl)silanols, while oxidation reactions can produce (Butan-2-yl)(3-chlorophenyl)siloxanes.
Applications De Recherche Scientifique
(Butan-2-yl)(3-chlorophenyl)difluorosilane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Butan-2-yl)(3-chlorophenyl)difluorosilane involves its interaction with molecular targets through its functional groups. The silicon atom, along with the attached fluorine and phenyl groups, can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane: Similar in structure but with an additional chlorine atom on the phenyl ring.
(Butan-2-yl)(4-chlorophenyl)difluorosilane: Similar but with the chlorine atom in the para position on the phenyl ring.
Uniqueness
(Butan-2-yl)(3-chlorophenyl)difluorosilane is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
918447-01-5 |
|---|---|
Formule moléculaire |
C10H13ClF2Si |
Poids moléculaire |
234.74 g/mol |
Nom IUPAC |
butan-2-yl-(3-chlorophenyl)-difluorosilane |
InChI |
InChI=1S/C10H13ClF2Si/c1-3-8(2)14(12,13)10-6-4-5-9(11)7-10/h4-8H,3H2,1-2H3 |
Clé InChI |
KVMQNEZIKZAVLN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Si](C1=CC(=CC=C1)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


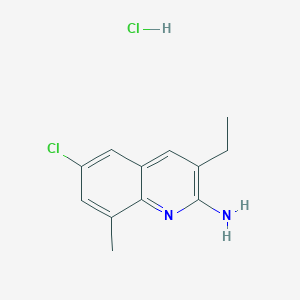
![(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol](/img/structure/B12630305.png)
![1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12630306.png)
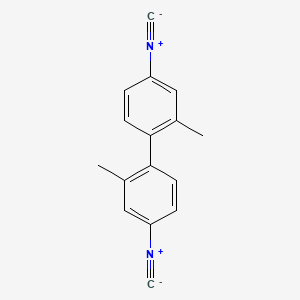
![5-Chloro-1H-imidazo[4,5-B]pyrazine](/img/structure/B12630328.png)
![Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate](/img/structure/B12630331.png)
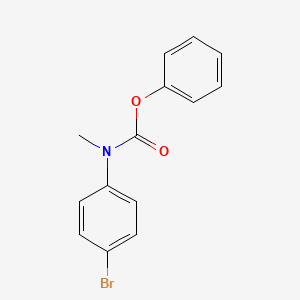

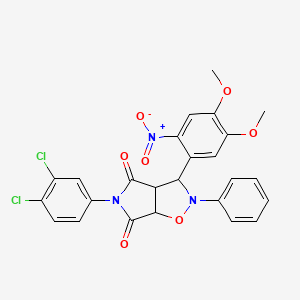
![1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
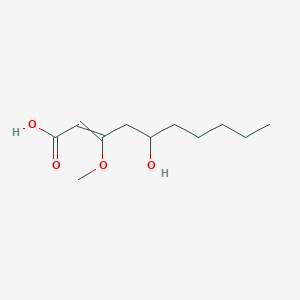
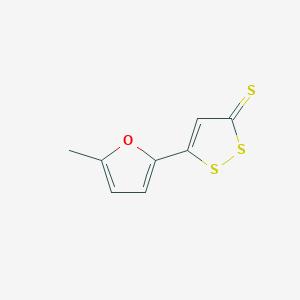
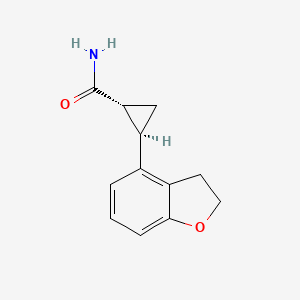
![2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12630381.png)
